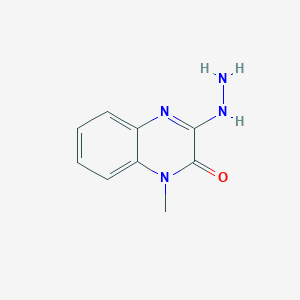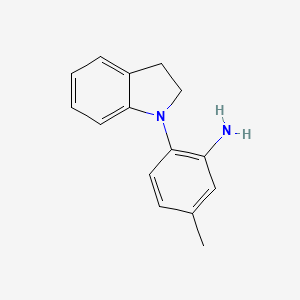
2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways, leading to their diverse biological activities
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities, suggesting that they have significant molecular and cellular effects .
生化分析
Biochemical Properties
2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified to interact with receptor proteins such as RCAR/PYR/PYL in plants, showing a strong affinity similar to that of the plant hormone abscisic acid . These interactions suggest that this compound may influence signaling pathways and regulatory mechanisms in biological systems.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 2,3-dihydroindoles have been found to interact with melatonin receptors, affecting circadian rhythms and other physiological processes . This compound may also impact cellular metabolism by interacting with enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind to specific receptor proteins, influencing their activity and downstream signaling pathways . Additionally, it may inhibit or activate enzymes involved in various biochemical reactions, thereby modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, the stability of 2,3-dihydroindole derivatives has been evaluated, and their degradation products have been analyzed to understand their impact on biological systems . These findings suggest that the temporal effects of this compound are crucial for its biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound may lead to toxic or adverse effects, while lower doses may have beneficial effects on cellular functions . For example, derivatives of 2,3-dihydroindoles have been evaluated for their cytotoxic activity, and their dosage-dependent effects have been analyzed to determine their therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to participate in the reduction of functional groups in 2-oxindole and 2-chloroindole molecules, influencing their metabolic pathways . These interactions highlight the importance of this compound in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments . These findings suggest that the localization and accumulation of this compound are critical for its biochemical activity.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine typically involves the reaction of indoline with 2-bromoethylamine hydrobromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the reduction of functional groups in polyfunctional 2-oxindoles using various boron hydrides .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield dihydroindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Boron hydrides such as sodium borohydride are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .
科学研究应用
2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
相似化合物的比较
- 2-(2,3-Dihydro-1H-indol-1-YL)ethanamine
- 2-(5,7-Dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-YL)-N-(4-nitrophenyl)acetamide
Comparison: Compared to other indole derivatives, 2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-11-6-7-15(13(16)10-11)17-9-8-12-4-2-3-5-14(12)17/h2-7,10H,8-9,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDOEJLHBMBTEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCC3=CC=CC=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
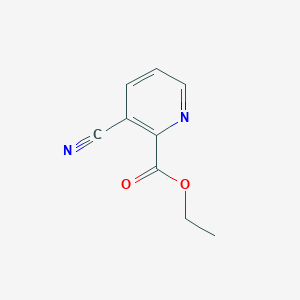
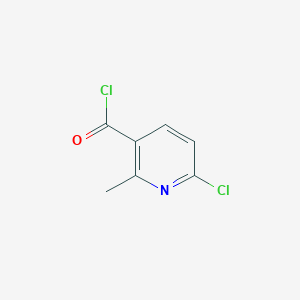
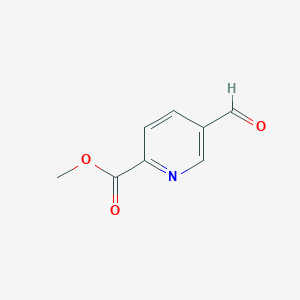

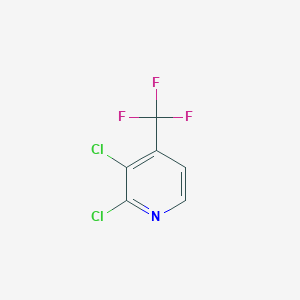

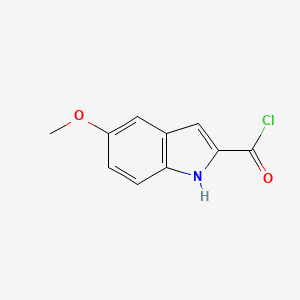
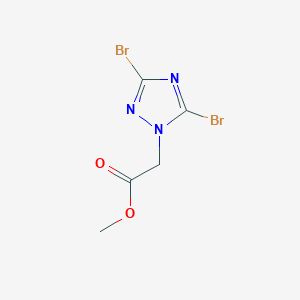
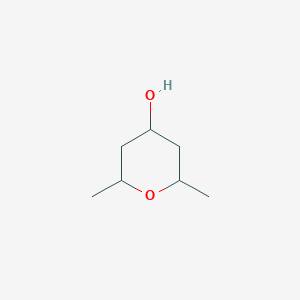
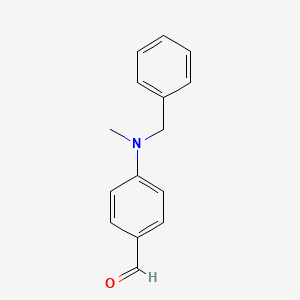
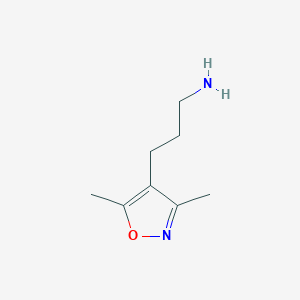

![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B1317637.png)
